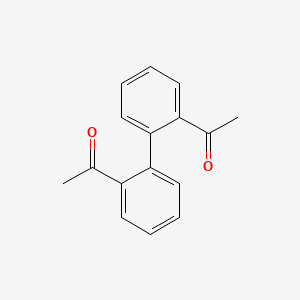

2,2'-Diacetylbiphenyl

Description

Contextual Significance within Biphenyl (B1667301) Chemistry

Biphenyls, which consist of two phenyl rings linked by a single bond, are a fundamental structural motif in organic chemistry. wikipedia.orgchemicalbook.com They are precursors to a wide range of commercially important substances, including polychlorinated biphenyls (PCBs), which were previously used as cooling fluids, and various pharmaceuticals. wikipedia.org The substitution pattern on the biphenyl framework significantly influences its chemical and physical properties.

2,2'-Diacetylbiphenyl, a disubstituted biphenyl, is particularly noteworthy. Its two acetyl groups are located at the ortho positions of the biphenyl linkage. This specific arrangement introduces significant steric hindrance, which restricts the free rotation around the central carbon-carbon single bond. This restricted rotation is a key feature that sets it apart from many other biphenyl derivatives and is central to its chemical behavior.

The presence of the acetyl groups also provides reactive sites for a variety of chemical transformations. These groups can undergo reactions typical of ketones, such as reduction to alcohols or conversion to other functional groups, making this compound a versatile intermediate in organic synthesis. smolecule.com For instance, it serves as a key intermediate in the synthesis of various derivatives with applications in chemistry and materials science. lookchem.com

Overview of Unique Structural Features and Their Implications for Reactivity

The most defining structural feature of this compound is the steric hindrance caused by the two acetyl groups at the 2 and 2' positions. This steric clash forces the two phenyl rings to adopt a non-planar conformation. The restricted rotation about the biphenyl C-C bond gives rise to a phenomenon known as atropisomerism.

Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers, known as rotamers. wikipedia.orgntu.edu.sg This phenomenon was first observed in a tetra-substituted biphenyl by George Christie and James Kenner in 1922. wikipedia.org While unsubstituted biphenyl has a relatively low barrier to rotation, the introduction of bulky ortho substituents, such as the acetyl groups in this compound, significantly increases this barrier. wikipedia.org

The non-planar structure and the presence of the reactive acetyl groups have significant implications for the reactivity of this compound. The fixed spatial arrangement of the functional groups can lead to unique intramolecular reactions. For example, under certain conditions, the two acetyl groups can react with each other or with other reagents in a stereocontrolled manner.

The acetyl groups themselves are versatile functional handles. They can be transformed into a variety of other groups, allowing for the synthesis of a diverse range of derivatives. For example, the carbonyl group can be reduced to an alcohol, which can then be further functionalized. These transformations are fundamental in leveraging this compound as a building block for more complex molecular architectures.

Historical Development and Milestones in this compound Research

Research into substituted biphenyls has a long history, with early studies focusing on the phenomenon of atropisomerism. wikipedia.org While specific historical milestones for this compound itself are not extensively documented in readily available literature, its synthesis and reactivity are part of the broader development of biphenyl chemistry.

The synthesis of this compound can be achieved through various methods, often involving the coupling of appropriately substituted benzene (B151609) derivatives. For instance, the Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides, is a common strategy for forming the biphenyl core. lookchem.com More modern cross-coupling reactions, such as those catalyzed by palladium or nickel complexes, have also been employed for the synthesis of biphenyls and could be applied to the synthesis of this compound. orgsyn.org One documented synthesis involves two aldol (B89426) condensation steps followed by a [3+3] electrocyclic reaction. googleapis.com

A significant area of research involving this compound is its use as a precursor for the synthesis of larger, more complex structures. For instance, it can be used to create polydentate ligands, which are molecules that can bind to metal ions at multiple points. hud.ac.uk The fixed, non-planar geometry of the biphenyl backbone in this compound can be exploited to create ligands with specific three-dimensional structures, which can in turn influence the properties of the resulting metal complexes.

Recent research continues to explore the utility of this compound and related compounds in various fields. For example, derivatives of diacetylbiphenyl have been investigated for their potential applications in materials science, such as in the formation of covalent triazine frameworks for gas separation membranes. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-acetylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11(17)13-7-3-5-9-15(13)16-10-6-4-8-14(16)12(2)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOAGYXOEAQXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393265 | |

| Record name | 1-[2-(2-acetylphenyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24017-95-6 | |

| Record name | 1-[2-(2-acetylphenyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Diacetylbiphenyl and Precursors

Direct Synthetic Routes

Direct methods for synthesizing 2,2'-diacetylbiphenyl involve constructing the final molecule in a single or a few straightforward steps from advanced precursors.

Condensation Reactions Utilizing Diphenate Esters (e.g., Diethyl Diphenate) with Acetylating Agents and Catalysts

A notable route to this compound is through the condensation of diphenate esters, such as diethyl diphenate, with acetylating agents. These reactions, typically facilitated by alkaline catalysts, yield not only the target diketone but also other cyclic compounds.

One established method involves the condensation of diethyl diphenate with ethyl acetate (B1210297) in the presence of an alkaline catalyst. cdnsciencepub.comresearchgate.net This process is a key step in the synthesis of dibenz[a, c] tandfonline.comnih.govcycloheptadiene-5,7-dione. Interestingly, these reaction conditions also produce this compound as a significant co-product. cdnsciencepub.comresearchgate.net The reaction demonstrates a competitive pathway where the diphenate ester undergoes intermolecular condensation and acylation.

Another approach utilizes diphenoyl chloride, the acid chloride derivative of diphenic acid. Its reaction with sodiomalonic ester is also reported to yield this compound alongside the primary cycloheptadiene product. cdnsciencepub.comresearchgate.net

| Reactants | Catalyst/Reagent | Products | Reference |

| Diethyl Diphenate, Ethyl Acetate | Alkaline Catalysts | This compound, Dibenz[a,c] tandfonline.comnih.govcycloheptadiene-5,7-dione | cdnsciencepub.com, researchgate.net |

| Diphenoyl Chloride, Sodiomalonic Ester | - | This compound, Dibenz[a,c] tandfonline.comnih.govcycloheptadiene-5,7-dione | cdnsciencepub.com, researchgate.net |

| Diphenic Anhydride (B1165640), Malonic Ester | Zinc Chloride | This compound, Dibenz[a,c] tandfonline.comnih.govcycloheptadiene-5,7-dione | cdnsciencepub.com, researchgate.net |

Homocoupling Reactions Leading to this compound

Homocoupling reactions provide another direct pathway to symmetrical biphenyl (B1667301) compounds. In the context of this compound, this involves the coupling of two identical ortho-acetylated phenyl units.

A modern example is the copper-catalyzed oxidative self-coupling of (2-acetylphenyl)boronic acid. This reaction has been shown to produce this compound in high yield (94%) under relatively mild conditions, using CuCl as the catalyst in the presence of a pomegranate peel ash extract as a natural and effective base. tandfonline.com Furthermore, palladium-catalyzed cross-coupling reactions can sometimes result in homocoupling as a side reaction. For instance, in a Suzuki coupling reaction designed to produce 2-acetyl-4'-methylbiphenyl, the formation of this compound as a homocoupling byproduct was detected via GC/MS. orgsyn.org This highlights the potential for homocoupling even when cross-coupling is the intended outcome.

| Starting Material | Catalyst System | Yield | Reference |

| (2-acetylphenyl)boronic acid | CuCl / Pomegranate Peel Ash Extract | 94% | tandfonline.com |

| Potassium 2-acetylbenzoate / 4-bromotoluene | Pd(acac)₂ / CuBr / Ligands | Detected as byproduct | orgsyn.org |

Historical and Refined Preparative Procedures (e.g., Zincke and Tropp Method)

Early synthetic organic chemistry provides several foundational methods for the preparation of biphenyl derivatives. The synthesis of dibenz[a, c] tandfonline.comnih.govcycloheptadiene-5,7-dione, as described in historical literature, consistently produced this compound as a co-product. cdnsciencepub.comresearchgate.net One such historical procedure involves the condensation of diphenic anhydride with malonic ester using zinc chloride as a catalyst. This method, aimed at forming a seven-membered ring, also resulted in the formation of this compound. cdnsciencepub.comresearchgate.net These early 20th-century studies established the fundamental reactivity of diphenic acid derivatives, which could be manipulated to yield either the cyclic dione (B5365651) or the diacetylbiphenyl. cdnsciencepub.com

Precursor Chemistry and Indirect Synthesis

Indirect routes to this compound involve the synthesis of biphenyl-based intermediates, which may then be further modified. A key challenge in this area is controlling the regioselectivity of acylation reactions.

Synthesis of Biphenyl-based Diacetyl Compounds via Friedel-Crafts Acylation (e.g., 4,4'-Diacetylbiphenyl)

The Friedel-Crafts acylation is a cornerstone reaction for attaching acetyl groups to aromatic rings. When applied to biphenyl, the reaction typically yields the 4,4'-disubstituted product due to the electronic and steric properties of the phenyl substituent, which directs incoming electrophiles to the para position.

The synthesis of 4,4'-diacetylbiphenyl (B124710) is a well-documented example of this reaction. tandfonline.comgoogle.com In a typical procedure, biphenyl is treated with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). tandfonline.comgoogle.com The reaction is often carried out in a solvent like carbon disulfide or dichloromethane. tandfonline.com The process involves the in-situ generation of a highly electrophilic acylium ion, which then attacks the electron-rich biphenyl ring. The first acetylation activates the ring, but the resulting acetyl group is deactivating, making the second acylation require forcing conditions. However, the directing effect of the first phenyl group ensures the second acetyl group adds to the para position of the other ring, leading to the symmetrical 4,4'-isomer. tandfonline.comnih.gov

Table: Friedel-Crafts Acylation for 4,4'-Diacetylbiphenyl Synthesis

| Substrate | Acetylating Agent | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Biphenyl | Acetic Anhydride | Anhydrous Aluminum Chloride | Carbon Disulphide | 84% | tandfonline.com |

This method is highly effective for producing 4,4'-diacetylbiphenyl, which serves as a monomer for the synthesis of novel polyamides and other polymers. tandfonline.com

Strategies for Ortho-Selectivity in Diacetylation

Achieving ortho-selectivity in the diacetylation of biphenyl is a significant synthetic challenge. Standard Friedel-Crafts conditions strongly favor para-substitution, as the ortho positions are sterically hindered by the adjacent phenyl ring. The torsional angle between the two rings in biphenyl further complicates access to the ortho positions.

Research into the acetylation of substituted biphenyls provides insight into the factors governing regioselectivity. For example, studies on the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl (B1664587) (3,3'-dmbp) show that monoacetylation preferentially occurs at the 4-position, which is para to one methyl group and ortho to the other phenyl ring, but sterically less hindered than the 2- or 6-positions. ruc.dkcore.ac.uk Diacetylation of the resulting 4-acetyl-3,3'-dmbp then yields a mixture of 4,4'- and 4,6'-diacetyl isomers. ruc.dkcore.ac.uk This suggests that overcoming the inherent preference for para-substitution requires specific directing groups or alternative synthetic strategies.

Potential strategies to enforce ortho-selectivity could include:

Directed Ortho Metalation (DoM): Employing a directing group (e.g., amide, ether) at the 2-position of a biphenyl precursor to guide a metalating agent (like an organolithium reagent) to the adjacent 2'-position, followed by quenching with an acetylating electrophile.

Ullmann Coupling: A classical approach would be the Ullmann homocoupling of an ortho-acetylated halobenzene, such as 2-iodoacetophenone. vanderbilt.eduorgsyn.org This circumvents the selectivity issue by building the biphenyl backbone from pre-functionalized monomers.

Suzuki and other Cross-Coupling Reactions: Modern cross-coupling methods, such as the Suzuki coupling of an ortho-acetylphenylboronic acid, can provide a highly selective route to the desired 2,2'-disubstituted product, as demonstrated by the synthesis of this compound itself. tandfonline.com This approach avoids the challenges of electrophilic aromatic substitution on the biphenyl core.

While direct ortho-diacetylation of unsubstituted biphenyl remains an inefficient process, these alternative strategies, which build the molecule from ortho-functionalized precursors, represent the most viable methods for obtaining this compound with high selectivity.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,2 Diacetylbiphenyl

Cyclization Reactions

The spatial proximity of the two acetyl groups in the 2,2'-positions of the biphenyl (B1667301) core allows for facile intramolecular reactions, most notably base-catalyzed cyclization.

In the presence of a base, 2,2'-diacetylbiphenyl undergoes an intramolecular aldol-type condensation. rsc.orgrsc.org The reaction is typically catalyzed by bases such as tetramethylammonium (B1211777) hydroxide (B78521) in aqueous dimethyl sulfoxide (B87167) (DMSO) solutions. rsc.orgrsc.org The mechanism involves the deprotonation of one of the acetyl methyl groups by the base to form a nucleophilic enolate anion. rsc.orgrsc.org This enolate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the second acetyl group. rsc.orgrsc.org The resulting intermediate subsequently undergoes dehydration to yield the corresponding cyclic enone. rsc.orgrsc.org

Studies have been conducted to measure the rate coefficients for this base-catalyzed cyclization in various aqueous DMSO compositions. rsc.orgrsc.org

Table 1: Rate Coefficients for the Base-Catalyzed Cyclization of this compound at 30.0 °C This table is generated based on data indicating that rate coefficients were measured under various conditions. rsc.orgrsc.org Specific values would require access to the full experimental data within the cited source.

| DMSO Composition (% v/v) | Base Concentration (M) | Rate Coefficient (k/s⁻¹) |

|---|---|---|

| Representative Value A | [Base A] | Value A |

| Representative Value B | [Base B] | Value B |

Kinetic studies, including the analysis of activation parameters and isotope effects, have been employed to elucidate the mechanistic pathway and identify the rate-determining step for the cyclization of this compound. rsc.orgrsc.org For this compound, the reaction proceeds with a rate-determining base-catalyzed ionization of the acetyl group to form the enolate anion. rsc.orgrsc.org This initial deprotonation step is slower than the subsequent intramolecular nucleophilic attack and the final dehydration step, which occur relatively rapidly. rsc.orgrsc.org This contrasts with the cyclization of some other diacetylaromatic compounds, such as 1,2-diacetylbenzene, where the intramolecular nucleophilic attack itself is the rate-limiting step. rsc.org

Nucleophilic Addition Reactions

The carbonyl groups of this compound are susceptible to attack by nucleophiles, a characteristic reaction of ketones. Reactions with organometallic reagents like Grignard reagents are particularly notable.

This compound reacts with Grignard reagents, such as methylmagnesium iodide, to yield tertiary alcohols. rsc.org When the diketone is treated with an excess of the Grignard reagent, both carbonyl groups undergo nucleophilic addition, resulting in the formation of a di-tertiary alcohol, specifically a glycol. rsc.org The reaction with methylmagnesium iodide produces 2,2'-di-α-hydroxyisopropyldiphenyl. rsc.org

Table 2: Reaction of this compound with Methylmagnesium Iodide This table is generated based on data from the cited source. rsc.org

| Reactant | Reagent | Product | Yield |

|---|

The glycol derivative, 2,2'-di-α-hydroxyisopropyldiphenyl, undergoes dehydration with great readiness. rsc.org Treatment of the glycol with a dehydrating agent such as phosphorus tribromide leads to the elimination of two molecules of water. rsc.org This process results in the formation of two new carbon-carbon double bonds, yielding 2,2'-di-α-methylethenyldiphenyl. rsc.org This dehydration reaction proceeds with a high yield of approximately 85%. rsc.org

Electrophilic Substitution and Functionalization

While the reactivity of the acetyl groups often dominates, the biphenyl backbone can also be functionalized. However, direct electrophilic substitution on the aromatic rings is influenced by the existing substituents. For biphenyl systems where the para positions are occupied, electrophilic reactions are known to exhibit low regioselectivity. researchgate.net

A significant functionalization pathway for this compound involves its use as a precursor in transition-metal-catalyzed coupling reactions. It can participate in a one-pot tandem Ullmann-pinacol coupling reaction catalyzed by nickel(0) complexes. lookchem.com In this process, the diketone can be transformed into 9,10-dihydrophenanthrene-9,10-diol (B122865) derivatives, effectively creating a new fused ring system. lookchem.com

Bromination Reactions (e.g., Dibromination) and Product Characterization

The bromination of this compound has been investigated to understand the influence of the acetyl groups and the biphenyl backbone on electrophilic aromatic substitution. Early research demonstrated that the reaction of this compound with two molecular equivalents of bromine in glacial acetic acid yields a single product. While the precise structure was not fully elucidated at the time, elemental analysis suggested an empirical formula of C₁₆H₁₂Br₂O₂. This outcome points towards a smooth ω,ω'-dibromination, where the bromine atoms substitute the hydrogen atoms on the methyl groups of the acetyl moieties.

Further studies have explored different bromination conditions. The addition of bromine water to an alcoholic or acidic solution of this compound can produce a monobromo derivative. In contrast, using an excess of bromine can lead to the formation of a triketone, likely proceeding through a dibromide intermediate. The dibromo derivative can also be prepared by reacting the diketone with a stoichiometric amount of anhydrous bromine in a chloroform (B151607) solvent.

| Reactants | Reagents and Conditions | Product | Observed Properties |

| This compound | Bromine (2 molecular proportions) in glacial acetic acid, warmed to 50-60°C | ω,ω'-Dibromo-2,2'-diacetylbiphenyl (presumed) | Empirical Formula: C₁₆H₁₂Br₂O₂ |

| This compound | Bromine water in alcohol or acid | Monobromo derivative | - |

| This compound | Anhydrous bromine in chloroform | Dibromo derivative | - |

Advanced Organic Transformations

Friedländer Condensation Reactions with Amino Aldehydes for Quinoline (B57606) Subunit Formation

The Friedländer synthesis is a classic and versatile method for constructing quinoline ring systems, typically involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. synarchive.comwikipedia.orgjk-sci.com This reaction can be catalyzed by either acids or bases. jk-sci.com The mechanism is believed to proceed through an initial aldol-type condensation, followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.orgcdnsciencepub.com

While specific studies on the Friedländer condensation of this compound are not extensively documented, the reactivity of the isomeric 4,4'-diacetylbiphenyl (B124710) provides a strong model for its expected behavior. In such a reaction, this compound would be expected to react with two equivalents of a 2-aminoaryl aldehyde, such as 2-aminobenzaldehyde, to form a bis-quinoline structure. Each acetyl group would serve as the methylene (B1212753) ketone component, reacting with the amino aldehyde to independently form a quinoline subunit. The resulting product would feature two quinoline moieties linked at their 2-positions to the 2,2'-positions of the biphenyl core. This transformation highlights the potential of this compound as a scaffold for creating complex, multi-ring heterocyclic systems.

| Reaction Type | Reactant 1 | Reactant 2 (Example) | Catalyst | Expected Product Core Structure |

| Friedländer Synthesis | This compound | 2-Aminobenzaldehyde | Acid or Base | 2,2'-Bis(quinolin-2-yl)-1,1'-biphenyl |

Diels-Alder Reactions and the Formation of Heterocyclic Systems (e.g., Bis(1,2,4-triazines))

The synthesis of complex heterocyclic systems such as bis(1,2,4-triazines) can be achieved from aromatic diketones like this compound through a multi-step process that conceptually involves an inverse-electron-demand Diels-Alder reaction strategy. psu.edursc.orgrsc.org The initial step in this sequence is the oxidation of the diacetyl compound to the corresponding bis(1,2-dicarbonyl) intermediate. This oxidation can be accomplished using reagents like selenium dioxide or, more efficiently, with hydrogen bromide in dimethyl sulfoxide (DMSO). psu.edursc.org

The resulting bis(1,2-diketone), 1,1'-(1,1'-biphenyl-2,2'-diyl)bis(ethane-1,2-dione), can then be condensed with an appropriate aminoguanidine (B1677879) derivative or a thiosemicarbazide (B42300) to form the bis(1,2,4-triazine) ring system. arkat-usa.orgresearchgate.net For instance, reaction with S-methylthiosemicarbazide yields a 3,3'-bis(methylsulfanyl)-5,5'-bis(aryl)-1,2,4-triazine. psu.edursc.org This triazine can then act as the diene in an inverse-electron-demand Diels-Alder reaction with a dienophile, leading to the formation of a pyridine (B92270) ring after the extrusion of a small molecule like nitrogen. This pathway demonstrates the utility of this compound as a precursor for advanced heterocyclic structures with potential applications in polymer and materials science. psu.edursc.org

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1. Oxidation | This compound | HBr in DMSO or SeO₂ | 2,2'-Bis(glyoxalyl)biphenyl | Formation of the 1,2-dicarbonyl moiety |

| 2. Condensation | 2,2'-Bis(glyoxalyl)biphenyl | Aminoguanidine or Thiosemicarbazide derivative | Bis(1,2,4-triazine) | Construction of the triazine rings |

| 3. Cycloaddition | Bis(1,2,4-triazine) | Dienophile (e.g., an alkyne) | Polyaromatic/heterocyclic system | Formation of new rings via Diels-Alder |

Aldol (B89426) Reactions and Related Condensations

Molecules containing two carbonyl groups, such as this compound, are capable of undergoing intramolecular aldol reactions to form cyclic products. leah4sci.comchemistrysteps.com These reactions are typically base-catalyzed and proceed by the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other acetyl group within the same molecule. youtube.com The stability of the resulting ring system is a crucial factor, with five- and six-membered rings being the most favored products due to minimal ring strain. libretexts.org

The base-catalyzed cyclization of this compound has been studied to elucidate its mechanistic pathway. The reaction involves the formation of an enolate ion, followed by a relatively rapid intramolecular nucleophilic attack and subsequent dehydration to yield a cyclic enone. Kinetic studies, including the examination of kinetic isotope and solvent isotope effects, have provided detailed insights into the reaction mechanism. This intramolecular condensation underscores the reactivity of the α-hydrogens in this compound and its propensity to form new carbocyclic structures under basic conditions.

| Reaction Type | Substrate | Catalyst | Key Steps | Product Type |

| Intramolecular Aldol Condensation | This compound | Base (e.g., hydroxide) | 1. Enolate formation2. Intramolecular nucleophilic attack3. Dehydration | Cyclic enone |

Derivatization Strategies and Analogue Synthesis

Oxime Derivatives

The reaction of 2,2'-diacetylbiphenyl with hydroxylamine (B1172632) and its derivatives leads to the formation of various oximes. These products can serve as ligands themselves or as precursors for further rearrangements.

Synthesis of Dioxime Derivatives (e.g., this compound Dioxime)

The conversion of this compound to its corresponding dioxime is a standard reaction involving condensation with hydroxylamine. A typical laboratory synthesis involves treating this compound with hydroxylamine hydrochloride in an alkaline medium.

In one established procedure, this compound is dissolved in an aqueous solution of hydroxylamine hydrochloride. cdnsciencepub.com Sodium hydroxide (B78521) is then added to liberate the free hydroxylamine, and ethanol (B145695) is used to create a homogeneous solution. cdnsciencepub.com The mixture is briefly heated, and subsequent acidification with concentrated hydrochloric acid precipitates the product, this compound dioxime, which can be purified by recrystallization from alcohol. cdnsciencepub.com The resulting white crystals have a reported melting point of 210-212 °C with decomposition. cdnsciencepub.com

Table 1: Synthesis of this compound Dioxime

| Reactants | Reagents | Solvent | Key Steps | Product |

|---|

Beckmann Rearrangement of Dioximes

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. researchgate.netcore.ac.uk This reaction is catalyzed by various acids, such as sulfuric acid, polyphosphoric acid, or reagents like thionyl chloride and phosphorus pentachloride. core.ac.uk The reaction proceeds by converting the oxime's hydroxyl group into a good leaving group, followed by a stereospecific migration of the group that is anti-periplanar to the leaving group on the nitrogen atom. researchgate.netcore.ac.uk

While specific studies on the Beckmann rearrangement of this compound dioxime are not detailed in the surveyed literature, the rearrangement of the isomeric 4,4'-diacetylbiphenyl (B124710) dioxime provides a clear precedent. In that case, the dioxime undergoes a double Beckmann rearrangement to yield N,N'-diacetylbenzidine. researchgate.net This process can be catalyzed by agents like thionyl chloride. researchgate.net Applying this principle to this compound dioxime would be expected to yield N,N'-diacetyl-2,2'-biphenyldiamine. The general mechanism involves protonation of the oxime hydroxyl, elimination of water, and migration of one of the biphenyl (B1667301) carbons to the electron-deficient nitrogen, followed by hydration to form the amide.

Keto Oxime and Glyoxime (B48743) Formation in Biphenyl Derivatives

The formation of keto-oximes and vic-dioximes (glyoximes) from α-diketones is a well-established area of coordination chemistry. For biphenyl derivatives, this involves the conversion of acetyl groups into more complex oxime structures. For instance, related compounds like 4,4'-diacetyldiphenyl ether have been converted first into their keto-oxime derivatives and subsequently into glyoximes. nih.gov Vic-dioximes are particularly notable for their ability to form stable, often colorful, square-planar complexes with transition metal ions like Ni(II), Cu(II), and Co(II). nih.gov

These ligands are amphoteric, possessing acidic hydroxyl groups and basic nitrogen atoms, which facilitates their role as chelating agents. nih.gov Although specific synthesis of a glyoxime from this compound is not explicitly detailed, the synthesis of related biphenyl- and diphenyl-ether-based glyoximes suggests that similar synthetic pathways would be applicable. nih.govacs.org

Hydrazone Derivatives

Hydrazones are formed by the reaction of the carbonyl groups of this compound with hydrazine (B178648) or its substituted derivatives. These compounds are of interest for their coordination chemistry and potential as ligands.

Synthesis and Characterization of Substituted Hydrazones of Diacetyl

The reaction of this compound with hydrazine derivatives leads to the formation of the corresponding hydrazones. For example, the synthesis of the 2,4-dinitrophenylhydrazone has been reported. This derivative is prepared by refluxing this compound with 2,4-dinitrophenylhydrazine (B122626) in ethanol with a catalytic amount of concentrated hydrochloric acid. cdnsciencepub.com Upon cooling, the product crystallizes as bright orange needles. cdnsciencepub.com

The synthesis of the unsubstituted monohydrazone has also been described. cdnsciencepub.com While the synthesis of the dihydrazone of this compound is not explicitly detailed, polyhydrazones have been synthesized from the related 4,4'-diacetylbiphenyl by reaction with hydrazine hydrate, indicating that the formation of the dihydrazone is a feasible transformation. at.ua

Table 2: Synthesis of Hydrazone Derivatives of this compound

| Derivative | Reagent | Conditions | Product Appearance |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | Reflux in ethanol with HCl | Bright orange needles |

Chelation Properties of Diacetyldihydrazone Derivatives

Dihydrazone derivatives are known to act as chelating ligands for a variety of metal ions. The nitrogen atoms of the imine and amino groups can coordinate to a metal center. While extensive studies on the chelation properties of this compound dihydrazone specifically are limited in the available literature, related systems provide significant insight. Polychelates have been formed from the Schiff base ligand derived from 4,4'-dihydroxy-3,3'-diacetylbiphenyl and dihydrazones, forming stable complexes with metals like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II). researchgate.netpsu.edu

Direct evidence for the chelating ability of a hydrazone derivative of this compound comes from a qualitative test on its monohydrazone, which produces a red coloration with alcoholic ferric chloride, indicating complex formation. cdnsciencepub.com The broader class of diacetyldihydrazone derivatives (derived from 2,3-butanedione) are well-known to form stable complexes with transition metals, acting as ligands similar to α-diimines like 2,2'-bipyridine (B1663995). core.ac.ukdcu.ie These complexes exhibit a range of coordination modes and have been investigated for their photochemical and electrochemical properties. dcu.ie

Other Functionalized Analogues

Formation of p-Diethynylbiphenyl from 4,4'-Diacetylbiphenyl

The transformation of 4,4'-diacetylbiphenyl into 4,4'-diethynylbiphenyl (B1353978), also known as p-diethynylbiphenyl (DEBP), represents a key derivatization strategy to introduce reactive alkyne functionalities. These terminal alkyne groups are valuable for subsequent polymerization reactions and the synthesis of conjugated polymers. lookchem.com One established method for this conversion involves a two-step process starting from the diacetyl precursor. kpi.ua

The resulting 4,4'-diethynylbiphenyl is a valuable monomer used in the synthesis of various polymers. lookchem.comkpi.ua For instance, it can undergo oxidative and catalytic polymerizations to produce poly(p-diethynylbiphenyl) (PDEBP), a material investigated for its electrical properties upon doping. kpi.ua

Table 1: Synthesis of p-Diethynylbiphenyl from 4,4'-Diacetylbiphenyl

| Step | Reagents | Intermediate/Product |

|---|---|---|

| Halogenation | Phosphorus pentachloride (PCl₅) | Dichloroethylidene-biphenyl intermediate |

Synthesis of Conjugated Oligoquinolines Utilizing Diacetylbiphenyl Linkers

The Friedländer annulation is a versatile and widely used chemical reaction for the synthesis of quinoline (B57606) and polyquinoline derivatives. wikipedia.orgresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an enolizable methylene (B1212753) group (i.e., a ketone). researchgate.netorganic-chemistry.org The reaction can be catalyzed by acids or bases and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org

In the context of creating larger, conjugated systems, 4,4'-diacetylbiphenyl serves as an excellent bifunctional linker. Its two acetyl groups can each participate in a separate Friedländer condensation, effectively linking two quinoline-forming reactions. This strategy has been employed to synthesize complex azaheterocyclic compounds, such as oligoquinolines and phenanthrolines. acs.org

For example, the reaction of 4,4'-diacetylbiphenyl with two equivalents of a 2-aminoaryl aldehyde leads to the formation of a larger, conjugated molecule where the central biphenyl unit is linked to two newly formed quinoline rings. acs.org This methodology allows for the construction of rigid, well-defined oligomeric structures with potential applications in materials science, particularly for n-type conjugated polymers used as electron-transport materials in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The choice of the 2-aminoaryl carbonyl compound allows for the fine-tuning of the final oligoquinoline's electronic and photophysical properties. researchgate.net

Table 2: Friedländer Synthesis of Oligoquinolines using 4,4'-Diacetylbiphenyl

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|

Coordination Chemistry and Ligand Design Principles

2,2'-Diacetylbiphenyl as a Ligand

This compound's utility as a ligand stems from the presence of two acetyl groups positioned on separate phenyl rings. These groups provide oxygen donor atoms that can coordinate to a metal center. The biphenyl (B1667301) backbone, while providing a degree of flexibility, also imposes conformational constraints that influence the spatial arrangement of the coordinating atoms.

Research has demonstrated the successful complexation of this compound with transition metals. A key example is its reaction with chromium. cas.czcas.czresearchgate.net The interaction typically involves the η6-coordination of one of the phenyl rings to the chromium metal center, a common motif in organometallic chemistry. electronicsandbooks.comuwindsor.ca

A significant application of this compound in coordination chemistry is the synthesis of tricarbonylchromium complexes. cas.czcas.czresearchgate.net These complexes are prepared through a direct complexation reaction where the arene, in this case, this compound, reacts with a source of the tricarbonylchromium moiety, such as hexacarbonylchromium. cas.cz This method has proven to yield the desired tricarbonyl(η6-2,2′-diacetylbiphenyl)chromium complex in reasonable yields. cas.czcas.cz The reaction results in one of the aromatic rings of the biphenyl group being coordinated to the Cr(CO)3 fragment. cas.cz

Detailed below are the characterization data for the resulting tricarbonyl(η6-2,2′-diacetylbiphenyl)chromium complex:

| Property | Value |

| Melting Point (°C) | 113–115 |

| Infrared (IR) Bands (cm⁻¹) | 1963, 1883, 1685, 1246 |

| ¹H NMR Chemical Shifts (ppm) | |

| COCH₃ | 2.18 (s, 3H) |

| COCH₃ | 2.49 (s, 3H) |

| H⁶ | 5.27 (dd, 1H) |

| H⁴,⁵ | 5.50–5.60 (m, 2H) |

| H³ | 5.75 (dd, 1H) |

| H-Ar | 7.49–7.79 (m, 4H) |

| ¹³C NMR Chemical Shifts (ppm) | 28.2, 28.7, 91.1, 91.2, 92.5, 96.5, 102.2, 116.2, 127.8, 128.9, 130.9, 131.2, 138.8, 140.8, 197.4, 200.0, 231.5 |

| Elemental Analysis | Calculated for C₁₉H₁₄CrO₅: C, 60.97%; H, 3.77%. Found: C, 60.91%; H, 3.80% |

Note: Asterisks () denote the chemical shifts corresponding to the complexed benzene (B151609) moiety. Data sourced from Kmentová & Toma (2002). cas.cz*

Ligand Design and Chelation Properties

The design of a ligand is a critical factor that determines its coordination behavior. The arrangement of donor atoms, the flexibility of the ligand backbone, and the steric and electronic properties of its substituents all play a role in the final structure and stability of the metal complex.

While the acetyl groups in this compound can act as monodentate donors, the molecule and its derivatives have the potential to function as multidentate ligands. ub.eduhud.ac.uk By modifying the acetyl groups, for instance, through condensation reactions to form Schiff bases, the ligating capabilities can be expanded, introducing nitrogen donor atoms and creating a multidentate chelate. ias.ac.inasianpubs.org This versatility allows for the formation of a variety of coordination polymers and complexes with different transition metals. ias.ac.inasianpubs.org

The chelation properties of ligands based on this compound can be compared to well-studied bipyridine analogues, such as 2,2'-bipyridine (B1663995) and its derivatives. dcu.ienih.govresearchgate.netrsc.org Bipyridine ligands are known for their strong and well-defined coordination to a wide range of metal ions, typically forming stable five-membered chelate rings with bite angles around 80-90 degrees. wikipedia.orgnih.govdcu.ie

In contrast, ligands derived from this compound can exhibit more varied and flexible coordination behavior. The larger and more conformationally mobile biphenyl backbone can result in larger and more flexible chelate rings, potentially leading to different coordination geometries and stabilities compared to the more rigid bipyridine systems. nih.gov The electronic properties also differ; the oxygen donors of the acetyl groups are harder than the nitrogen donors of pyridines, which influences the preference for certain metal ions according to Hard-Soft Acid-Base (HSAB) theory. While bipyridine ligands are often neutral, derivatives of this compound can be designed to be neutral or anionic, further expanding their coordination possibilities. researchgate.net

Structural and Electronic Features of Metal Complexes

The coordination chemistry of ligands derived from diacetylbiphenyl scaffolds is a rich field, leading to a diverse array of metal complexes with unique structural and electronic properties. The specific placement of the acetyl groups on the biphenyl backbone, as in this compound and its isomers, dictates the spatial orientation of coordination sites, profoundly influencing the resulting complex's nuclearity, supramolecular structure, and physicochemical characteristics.

Formation of Mono-, Di-, and Polynuclear Metal Complexes

The versatility of diacetylbiphenyl derivatives as ligands stems from their ability to form stable complexes with a variety of metal ions, leading to mono-, di-, and polynuclear structures. The reaction of 4,4'-diacetylbiphenyl (B124710) with 2,4-dimethylpyrrole, followed by deprotonation and transmetalation with cobalt(II) chloride (CoCl₂), results in the formation of a dinuclear Co(II) ate-complex. nih.gov In this structure, each tetrahedral cobalt center is part of a complex anion, demonstrating how the biphenyl linker facilitates the assembly of two distinct metal centers. nih.gov Similarly, ligands derived from 3,3'-diacetylbiphenyl have been utilized in the synthesis of dinuclear helical iron(II) complexes. ub.eduub.edu

Furthermore, derivatives such as 4,4'-dihydroxy-3,3'-diacetyl biphenyl can be used to create polymeric Schiff base ligands. These polydentate ligands react with first-row transition metal acetates (e.g., Co(II), Ni(II), Cu(II), Mn(II), Zn(II)) to form insoluble coordination polymers, also known as polychelates. ias.ac.inias.ac.inasianpubs.orgasianpubs.org In these materials, the biphenyl-containing ligand acts as a bridging unit, linking multiple metal centers to form an extended polymeric network. ias.ac.inpsu.edu The stoichiometry is typically one metal ion per repeating ligand unit. asianpubs.org The insolubility of these polychelates in common organic solvents is characteristic of their high molecular weight polymeric nature. ias.ac.inias.ac.in

The formation of these different nuclearities is highly dependent on the ligand's design and the reaction conditions. For instance, mononuclear Ni(II) complexes with square planar geometry have been synthesized using Schiff bases derived from acenapthoquinone and naphthylamines, where the ligand coordinates to a single metal center. iieta.org The ability to generate discrete multinuclear complexes or extended polymeric chains highlights the modularity of the diacetylbiphenyl framework in coordination chemistry.

| Diacetylbiphenyl Derivative | Reactant(s) | Metal Ion(s) | Resulting Complex Type | Reference |

|---|---|---|---|---|

| 4,4'-diacetylbiphenyl | 2,4-dimethylpyrrole, n-BuLi, CoCl₂ | Co(II) | Dinuclear | nih.gov |

| 3,3'-diacetylbiphenyl | Ethyl picolinate, hydrazine (B178648), Fe(BF₄)₂ | Fe(II) | Dinuclear Helicate | ub.edu |

| 4,4'-dihydroxy-3,3'-diacetyl biphenyl | o-dianisidine, Metal Acetates | Cu(II), Ni(II), Co(II), Mn(II) | Coordination Polymer (Polychelate) | ias.ac.in |

| 4,4'-dihydroxy-3,3'-diacetyl-biphenyl | Benzidine, Metal Acetates | Cu(II), Ni(II), Co(II) | Coordination Polymer (Polychelate) | ias.ac.in |

Hydrogen-Bonded Networks and Supramolecular Assembly in Complexes

Hydrogen bonding plays a crucial role in the crystal engineering of complexes derived from biphenyl-based ligands, directing their assembly into higher-order supramolecular structures. core.ac.ukmdpi.com The combination of strong hydrogen bonds (e.g., N-H···O, O-H···O) and weaker interactions (e.g., C-H···N, C-H···O) allows for the construction of intricate and robust networks. core.ac.uk Biphenyl derivatives can act as hosts, forming channel structures that encapsulate guest molecules, with hydrogen bonds providing the primary directional control for the assembly. core.ac.uk

In the context of metal complexes, hydrogen bonding can link individual complex units into extended one-, two-, or three-dimensional arrays. For example, a dinuclear Fe(II) complex bridged by a 2,2'-biimidazolate dianion was shown to form a one-dimensional zigzag chain through strong, double hydrogen bonds between terminal biimidazole ligands on adjacent dimeric units. rsc.org This demonstrates how ligands not directly involved in bridging metal centers can be pivotal in forming the supramolecular architecture. Similarly, copper(II) carboxylate dimers featuring 4-hydroxybenzoate (B8730719) ligands can generate extensive hydrogen-bonded networks, where the phenol (B47542) groups act as structure-directing agents. nih.gov

The interplay between coordination bonds and hydrogen bonds is a powerful strategy for creating complex supramolecular systems. mdpi.com In some structures, coordinated water molecules can participate in hydrogen bonding with counterions, such as barbiturate, to create 3D networks that connect one-dimensional coordination polymer chains. rsc.org The guest molecules can also form an essential template for the weakly hydrogen-bonded assembly of the host network structure. core.ac.uk This cooperative interaction is fundamental to designing crystalline solids with specific topologies and potential functionalities. nih.gov For instance, the host-guest recognition in a helical iron complex encapsulating a chromium complex anion is mediated by six strong O···H–N hydrogen bonds between the guest and the pyrazolyl moieties of the host ligand. ub.edu

| System | Interacting Groups | Hydrogen Bond Type | Resulting Architecture | Reference |

|---|---|---|---|---|

| 4,4'-Dicyanobiphenyl-Urea Complex | Host (C-H) and Guest (N) | C-H···N | Hexagonal Channels (Host-Guest) | core.ac.uk |

| Dinuclear Fe(II)-biimidazolate Complex | Terminal Hbim⁻ ligands | N-H···N | 1D Zigzag Chain | rsc.org |

| [Cr(ox)₃]³⁻@[Fe₂L₃]⁴⁺ Helicate | Guest (oxalate O) and Host (pyrazolyl N-H) | O···H-N | Host-Guest Encapsulation | ub.edu |

| Copper(II) 4-hydroxybenzoate Dimer | Phenol/phenolate groups | O-H···O | 2D Square-Grid Network | nih.gov |

| Dibromo-dimethoxybiphenyl-dicarboxylic acid | Carboxyl O-H and Carboxyl O | O-H···O | 1D Chain | nih.gov |

Magnetic Behavior and Redox Properties of Coordination Compounds

The electronic structure of metal complexes containing diacetylbiphenyl-derived ligands gives rise to interesting magnetic and redox properties. The number of unpaired d-electrons in the metal center determines the magnetic nature of the complex, which can be paramagnetic (containing unpaired electrons) or diamagnetic (containing no unpaired electrons). unacademy.comlibretexts.org The ligand field strength influences the electron configuration (high-spin vs. low-spin), thereby dictating the magnitude of the magnetic moment. libretexts.org

Studies on coordination polymers derived from 4,4'-dihydroxy-3,3'-diacetyl-biphenyl and various diamines have characterized the magnetic properties of the resulting polychelates. For a series involving a benzidine-based Schiff base, the magnetic moments for Cu(II), Ni(II), and Co(II) were found to be 1.73, 2.23, and 3.27 Bohr Magnetons (B.M.), respectively. ias.ac.in These values suggest a square planar geometry for Cu(II) and tetrahedral configurations for Ni(II) and Co(II). ias.ac.in In another study with an o-dianisidine-based ligand, the Ni(II) polychelate exhibited spectral bands consistent with a distorted octahedral structure, while the Zn(II) complex was diamagnetic as expected. ias.ac.in

The redox behavior of these complexes is also of significant interest. The metal center and, in some cases, the ligand itself can undergo electron transfer processes. nih.gov Electrochemical investigations, such as cyclic voltammetry, on mononuclear Ni(II) Schiff base complexes have revealed distinct redox events. iieta.org These complexes can show an irreversible one-electron oxidation of Ni(II) to an unstable Ni(III) species, as well as a reversible Ni(II)/Ni(I) redox couple. iieta.org The specific redox potentials are influenced by the substituents on the ligand framework. iieta.orgrsc.org For instance, the introduction of electron-withdrawing groups like a nitro group on a bipyridyl ligand supporting a Rhodium complex can make reduction potentials more positive and even enable additional electron transfer steps. rsc.org A particularly notable example involves a supramolecular assembly where a spin-crossover [Fe₂L₃]⁴⁺ helicate, derived from 3,3'-diacetylbiphenyl, encapsulates a [Cr(ox)₃]³⁻ anion. ub.edu This host-guest system demonstrates that the magnetic properties of one component (the Fe(II) spin-crossover) can coexist with the single-ion magnet behavior of the encapsulated guest. ub.edu

| Complex/Polymer System | Metal Ion | Property Investigated | Key Finding | Reference |

|---|---|---|---|---|

| Polychelate of 4,4'-dihydroxy-3,3'-diacetyl-biphenyl-benzidine | Cu(II) | Magnetic Moment | 1.73 B.M. (suggests square planar geometry) | ias.ac.in |

| Polychelate of 4,4'-dihydroxy-3,3'-diacetyl-biphenyl-benzidine | Ni(II) | Magnetic Moment | 2.23 B.M. (suggests tetrahedral geometry) | ias.ac.in |

| Polychelate of 4,4'-dihydroxy-3,3'-diacetyl-biphenyl-benzidine | Co(II) | Magnetic Moment | 3.27 B.M. (suggests tetrahedral geometry) | ias.ac.in |

| Mononuclear Schiff Base Complex | Ni(II) | Redox Behavior | Irreversible Ni(II) → Ni(III) oxidation; Reversible Ni(II)/Ni(I) couple | iieta.org |

| [Cr(ox)₃]³⁻@[Fe₂L₃]⁴⁺ Helicate (from 3,3'-diacetylbiphenyl) | Fe(II), Cr(III) | Magnetic Behavior | Host exhibits spin-crossover; Guest shows single-ion magnet behavior | ub.edu |

Compound Index

| Compound Name |

|---|

| This compound |

| 2,4-dimethylpyrrole |

| 3,3'-diacetylbiphenyl |

| 4,4'-diacetylbiphenyl |

| 4,4'-dicyanobiphenyl |

| 4,4'-dihydroxy-3,3'-diacetyl biphenyl |

| 4-hydroxybenzoate |

| Acenapthoquinone |

| Barbiturate |

| Benzidine |

| Cobalt(II) chloride |

| Ethyl picolinate |

| o-dianisidine |

| Urea |

Polymer Science and Advanced Materials Applications

2,2'-Diacetylbiphenyl as a Monomer

The strategic placement of acetyl groups in this compound makes it a highly effective monomer for the bottom-up synthesis of advanced materials. This approach allows for precise control over the final material's structure and properties.

Bottom-Up Synthesis of Porous Graphitic Carbon (PGC) from this compound

A significant application of this compound is in the synthesis of porous graphitic carbon (PGC). nih.govresearchgate.net A novel and efficient method involves an acid-mediated aldol (B89426) triple condensation of this compound, which serves as the monomer. nih.govresearchgate.net This bottom-up approach is advantageous as it allows for the creation of PGC with a regular distribution of micropores across graphitic basal planes and can be achieved at relatively low pyrolysis temperatures, circumventing the need for the high-temperature pyrolysis (≥700 °C) typically required in other methods. nih.govresearchgate.net The process is scalable and cost-effective, utilizing methanesulfonic acid as both a catalyst and a solvent. researchgate.net This method not only facilitates the synthesis but also allows for the solution processing of the resulting polymer network into membranes and thin films. researchgate.net The resulting PGC exhibits ultramicroporosity with a distinct pore size distribution. nih.govresearchgate.net

Role of Acetyl Group Position in Cyclodehydrogenative C-C Coupling for Graphitization

The specific positioning of the acetyl groups at the 2,2'-positions of the biphenyl (B1667301) unit is critical for the successful low-temperature graphitization. nih.gov This strategic placement ensures that after the initial crosslinking, the C-H groups of the adjacent benzene (B151609) rings are in close proximity to one another. nih.gov This steric favorability facilitates an intramolecular cyclodehydrogenative C-C coupling reaction with minimal need for conformational reorganization. nih.gov This pre-organized arrangement of the precursor's backbone is a key factor in enabling the ring-fusing reaction to occur at a lower energy input, leading to a higher degree of graphitization at reduced temperatures. nih.gov X-ray photoelectron spectroscopy (XPS) and X-ray absorption near-edge structure (XANES) analyses have confirmed the increased sp² carbon content and, consequently, a higher degree of graphitization with increasing pyrolysis temperatures. nih.gov

Synthesis of High-Performance Polymers (e.g., Polyamides, Poly(enaminonitriles)) Utilizing Diacetylbiphenyl Units

While direct synthesis of polyamides and poly(enaminonitriles) from this compound is not extensively documented in the provided search results, the broader context of polymer synthesis suggests its potential. Aromatic polyamides, known for their thermal stability and mechanical strength, are often synthesized through the polycondensation of diamine and diacid monomers. researchgate.netresearchgate.netsemanticscholar.org For instance, novel polyamides have been created using various diamine monomers and diacid derivatives. researchgate.netresearchgate.netsemanticscholar.orgimpactfactor.org The synthesis often employs methods like the Yamazaki phosphorylation reaction to achieve high molecular weight polymers. researchgate.netsemanticscholar.org These polymers often exhibit good solubility in polar aprotic solvents and high glass transition temperatures. semanticscholar.org

Similarly, poly(enaminonitriles) containing adamantane (B196018) units have been synthesized, demonstrating that complex monomers can be incorporated into polymer backbones to achieve specific properties. impactfactor.org Given the reactivity of the acetyl groups and the aromatic nature of the biphenyl core, this compound or its derivatives could potentially serve as a monomer or a precursor to monomers for high-performance polymers. The introduction of the diacetylbiphenyl unit could impart unique thermal and mechanical properties to the resulting polymers.

Functional Materials Derived from this compound Analogues

The structural motifs present in this compound can be extended to its analogues for the creation of various functional materials, including membranes for gas separation and advanced carbon-based materials for catalysis and energy storage.

Membranes for Gas Separation (e.g., CO2 Separation)

Membrane-based gas separation is a promising technology for applications like carbon capture. mdpi.commdpi.com The performance of these membranes is highly dependent on the material's permeability and selectivity. mdpi.comresearchgate.net Polymers with intrinsic microporosity (PIMs) have shown exceptional performance in CO₂ separation, surpassing the Robeson Upper Bound for conventional polymers. mdpi.com While direct use of this compound in these membranes isn't detailed, analogues and polymers derived from similar structural concepts are relevant. For example, hybrid membranes incorporating metal-organic frameworks (MOFs) into a polymer matrix have demonstrated high CO₂ selectivity. rsc.org Inorganic membranes, such as those made from silica (B1680970) and zeolites, also show high CO₂ separation capabilities due to their controlled pore structures. nih.gov The principles of creating porous structures, as demonstrated in the synthesis of PGC from this compound, are fundamental to developing advanced membranes for efficient gas separation.

Carbon-Based Catalysts and Electrode Materials

Porous graphitic carbons, such as those synthesized from this compound, are a class of materials with significant potential in catalysis and as electrode materials. nih.govresearchgate.netrsc.org The continuous graphitic backbone provides high electrical conductivity and chemical stability, while the porous structure offers a large surface area. nih.govresearchgate.net These properties are highly desirable for applications in electrocatalysis, sensing, and energy storage. nih.govresearchgate.netnih.gov Carbon-based materials are leading candidates for cathodes in metal-CO₂ batteries due to their low cost, high conductivity, and tunable structure. oaepublish.com They can be engineered through doping and surface functionalization to enhance their catalytic properties. oaepublish.comsciopen.com For instance, nitrogen-doped carbon materials have been shown to be effective metal-free electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. nih.govsciopen.com The synthesis of PGC from this compound provides a pathway to create such advanced carbon materials with well-defined structures for various catalytic and electrochemical applications. nih.govresearchgate.netmdpi.com

Potential in Photonic Materials and Sensors

While direct research on this compound in photonic materials and sensors is not extensively documented in publicly available literature, the foundational biphenyl structure is a key component in a multitude of photoactive and sensory materials. The principles governing the utility of these related compounds provide a strong basis for inferring the potential of this compound in these advanced applications. The presence of acetyl groups in the 2,2'-positions offers versatile handles for synthetic modification, allowing for the potential development of novel materials with tailored photophysical and sensing properties.

The extended π-conjugation of the biphenyl core is fundamental to its use in organic electronics and photonics. ontosight.ai This conjugation can be further enhanced and tuned through chemical derivatization, a strategy widely employed to create materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai

Derivatives of biphenyl are also prominent in the development of photosensitizers. These molecules can absorb light and transfer the energy to another molecule, a process critical for applications like photodynamic therapy and photoredox catalysis. researchgate.net For instance, certain biphenyl derivatives can be designed to generate reactive oxygen species upon illumination, a property harnessed for therapeutic purposes. researchgate.net

Furthermore, the biphenyl scaffold is a common structural motif in the design of fluorescent chemosensors. nih.govresearchgate.netnih.gov By attaching specific recognition units to the biphenyl framework, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte, such as metal ions or small organic molecules. nih.govresearchgate.net

The potential for this compound in these fields lies in its capacity to be chemically transformed into a variety of derivatives with desirable photophysical characteristics. The acetyl groups can be converted into a wide range of other functional groups, enabling the synthesis of new biphenyl-based materials for photonics and sensing.

Research on Related Biphenyl Derivatives

The following tables summarize the applications and properties of various biphenyl derivatives, illustrating the potential for developing similar functionalities from a this compound precursor.

Table 1: Applications of Biphenyl Derivatives in Photonics

| Biphenyl Derivative Type | Application Area | Key Features | Reference |

| (1,1'-Biphenyl)-4,4'-diamine derivatives | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Extended π-conjugation, luminescent properties, charge transport capabilities. | ontosight.ai |

| 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives | Photoredox Initiators for 3D Printing | Act as photosensitizers for both free-radical and cationic polymerization under UV-A and visible light. | mdpi.com |

| Push-pull biphenyl derivatives | Luminescent Liquid Crystals | Exhibit a nematic phase with fluorescence emission in the visible light region. | tandfonline.com |

| Donor-acceptor biphenyl derivatives | Two-Photon Uncaging | Highly efficient two-photon absorption for the controlled release of neurotransmitters. | nih.gov |

| General Biphenyl Derivatives | Photosensitizers | Formation of long-lived triplet excited states for applications in photodynamic therapy. | researchgate.net |

Table 2: Biphenyl Derivatives as Chemosensors

| Biphenyl Derivative Type | Target Analyte | Sensing Mechanism | Reference |

| Dicyanoisophorone-based dyes with biphenyl components | Fe³⁺ and Hg²⁺ | Fluorescence quenching upon binding to the metal ions. | nih.gov |

| 1-pyrenebutyric acid (forms biphenyl-like dimers) | Alkaline-earth metal ions | Complexation leads to dimer formation and strong changes in absorption and fluorescence spectra. | researchgate.net |

| Bis-2-(N-methylaminomethyl)phenylboronic acid-decorated N,N'-diphenyl-dihydrodibenzo[a,c]phenazine | Glucose and other monosaccharides | Vibration-induced emission (VIE) upon binding, leading to detectable optical changes. | nih.gov |

The diverse applications of these biphenyl derivatives underscore the vast potential of the biphenyl scaffold in materials science. Through synthetic modification of its acetyl groups, this compound could serve as a valuable precursor for a new generation of photonic and sensor materials.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the intricacies of chemical reactions and electronic structures. nih.govrsc.org These computational approaches allow for the detailed examination of transition states, reaction intermediates, and the distribution of electrons within the 2,2'-Diacetylbiphenyl molecule.

Quantum chemical calculations can map out the energetic landscape of a chemical reaction, providing a step-by-step view of the transformation. This is crucial for optimizing reaction conditions and designing new synthetic routes.

One proposed mechanism for the synthesis of this compound involves the copper-catalyzed oxidative self-coupling of corresponding arylboronic acids. tandfonline.com DFT calculations can be employed to model this catalytic cycle, which is suggested to proceed through several key steps:

Oxidative Addition : The initial step where the copper catalyst adds to the arylboronic acid.

Transmetalation : A transfer of the aryl group to the copper center.

Reductive Elimination : The final step where the two aryl groups couple to form the biphenyl (B1667301) bond, regenerating the catalyst. tandfonline.com

Furthermore, theoretical studies can explore alternative reaction pathways. For example, the related isomer 4,4'-diacetylbiphenyl (B124710) is used in superacid-catalyzed polymerization reactions involving acetyl-to-benzene ring cyclotrimerization. acs.org Quantum chemical calculations could predict the feasibility and energetics of a similar reaction for this compound, assessing how the steric hindrance from the 2,2'-substitution pattern might affect the reaction pathway compared to the 4,4'-isomer.

For this compound, DFT calculations can reveal the localization of its frontier orbitals. It is hypothesized that the HOMO would be primarily located on the π-system of the biphenyl backbone, while the LUMO would be centered on the electron-withdrawing acetyl groups. The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption spectrum. DFT and Time-Dependent DFT (TD-DFT) calculations are used to predict such electronic properties and the nature of electronic transitions (e.g., π → π*). uwa.edu.au

The conformation of the molecule significantly influences its electronic properties. In 2,2'-disubstituted systems, the steric clash between the substituents forces the phenyl rings to twist relative to each other, disrupting π-conjugation. researchgate.net This deviation from planarity affects the redox potentials of the molecule. Electrochemical studies on analogous annulated 2,2'-biimidazole (B1206591) systems show that as the molecules become less planar, their redox potentials become more negative and the electrochemical processes less reversible. researchgate.net Similar computational studies on this compound could quantify the relationship between its dihedral angle and its electrochemical behavior.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Energy difference between HOMO and LUMO, indicating electronic excitation energy and chemical stability. |

| First Excitation Energy (π → π*) | 280 nm | Predicted wavelength for the lowest energy electronic transition, corresponding to UV absorption. |

| Dipole Moment | 2.9 D | A measure of the net molecular polarity arising from charge distribution. |

Conformational Analysis

The biphenyl unit is not rigid and can adopt various conformations depending on the nature and position of its substituents. The study of these conformations is essential for understanding how the molecule's three-dimensional shape affects its physical properties and chemical reactivity.

The presence of acetyl groups at the 2 and 2' positions introduces significant steric hindrance, which governs the conformational landscape of this compound. This steric repulsion prevents the two phenyl rings from being coplanar. The degree of twisting is defined by the dihedral angle between the planes of the two rings.

Detailed computational and experimental studies on the structurally analogous 2,2'-dioxybiphenyl unit reveal considerable conformational flexibility. nih.gov X-ray crystallography and DFT calculations on derivatives of this unit have identified multiple stable or semi-stable conformations, including boat and chair forms of the associated phosphazene rings, as well as nearly flat ring structures. nih.gov The energy barriers between these conformers are calculated to be low, which supports the experimental observation of high flexibility and disorder in the solid state. nih.gov

For this compound, conformational analysis would similarly predict a non-planar ground state. The dihedral angle is expected to be significantly greater than 0°, likely in the range of 50-70°, to minimize the steric clash between the ortho-acetyl groups. This twisting has profound effects:

Molecular Geometry : The non-planar structure is the dominant feature of its geometry. The exact bond lengths and angles around the acetyl groups and the biphenyl linkage would be influenced by this twist.

Reactivity : The lack of planarity reduces the extent of π-conjugation across the biphenyl system. This can alter the molecule's reactivity in processes that depend on the electronic communication between the two rings. For example, its ability to participate in reactions requiring a fully conjugated system would be diminished compared to its 4,4'-isomer. Intermolecular interactions, such as π-π stacking, can also play a role in stabilizing specific conformations, thereby influencing how the molecule packs in a crystal or interacts with other molecules in solution. nih.gov

Table 2: Predicted Conformational Data for this compound Based on Analogous Systems

| Parameter | Predicted Value Range | Significance |

| Phenyl-Phenyl Dihedral Angle | 50° - 70° | The twist between the two phenyl rings, crucial for determining the overall molecular shape and extent of electronic conjugation. researchgate.netnih.gov |

| Rotational Energy Barrier | Low (e.g., < 5 kcal/mol) | The low energy required for rotation around the central C-C bond indicates high conformational flexibility at room temperature. nih.gov |

Crystallographic Analysis of 2,2 Diacetylbiphenyl and Its Derivatives

Single Crystal X-ray Diffraction Studies

In the solid state, the molecule adopts a non-planar conformation, with the two phenyl rings twisted relative to each other. nih.gov This dihedral angle between the benzene (B151609) rings is a critical feature of biphenyl (B1667301) derivatives and significantly influences their molecular shape and packing. For biphenyl-2,2'-diyl diacetate, this angle is 58.32 (3)°. nih.gov This twist is a common feature in ortho-substituted biphenyls, arising from the steric hindrance between the substituents on the 2 and 2' positions. The bond lengths and angles within the molecule are within the normal ranges for similar organic compounds. nih.gov

Interactive Table: Crystallographic Data for Biphenyl-2,2'-diyl diacetate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.8380 (18) |

| b (Å) | 18.204 (4) |

| c (Å) | 8.9620 (18) |

| β (°) | 108.75 (3) |

| Volume (ų) | 1365.3 (5) |

| Z | 4 |

| Temperature (K) | 294 (2) |

| R-factor | 0.053 |

In the crystal structure of biphenyl-2,2'-diyl diacetate, the molecules are arranged in a way that facilitates these interactions. While direct face-to-face π-stacking is often hindered by the twisted nature of the biphenyl core, offset or edge-to-face π-interactions are common. These interactions involve the overlap of the electron-rich π-systems of the aromatic rings of adjacent molecules.

In addition to π-stacking, other weak intermolecular forces such as C-H···O hydrogen bonds can play a role in stabilizing the crystal lattice. These interactions, along with van der Waals forces, dictate the efficient packing of the molecules in three dimensions, leading to the observed supramolecular architecture.

The acetyl groups of 2,2'-diacetylbiphenyl provide potential coordination sites for metal ions, suggesting that this compound can act as a ligand to form metal complexes and polychelates. While specific crystal structures of metal complexes with this compound are not widely reported, the coordination chemistry of analogous ligands, such as those derived from 2,6-diacetylpyridine (B75352), offers valuable insights into the potential structural motifs.

These analogous ligands, which also feature two acetyl groups in close proximity, are known to form a variety of metal complexes with diverse coordination geometries. The metal ion in these complexes is often coordinated by the oxygen atoms of the acetyl groups and, in the case of Schiff base derivatives, by imine nitrogen atoms. The resulting complexes can exhibit geometries ranging from distorted octahedral to square planar, depending on the metal ion and the presence of other coordinating ligands. ceon.rsyu.edu.jo

For instance, copper(II) complexes with bis(phenylhydrazone) derivatives of 2,6-diacetylpyridine have been shown to adopt a distorted octahedral geometry, with the ligand coordinating in a tridentate fashion. ceon.rs Similarly, nickel(II) complexes with Schiff base ligands derived from biacetyl monoxime can form mononuclear complexes with a distorted octahedral environment. yu.edu.jo These examples suggest that this compound could potentially form binuclear complexes where each acetyl group coordinates to a metal center, or it could act as a bidentate O,O'-donor to a single metal ion. The flexible nature of the biphenyl backbone could also allow for the formation of polymeric coordination networks.

Interactive Table: Structural Features of Analogous Metal Complexes

| Ligand Type | Metal Ion | Coordination Geometry | Key Structural Features |

| 2,6-diacetylpyridine bis(phenylhydrazone) | Cu(II) | Distorted Octahedral | Tridentate coordination of the ligand. ceon.rs |

| Schiff bases from biacetyl monoxime | Ni(II) | Distorted Octahedral | Mononuclear bis(ligand) complexes. yu.edu.jo |

| Bis-(2,6-diacetyl pyridine (B92270) monoxime)1,2-di-iminobenzene | Co(II) | Octahedral | Monomeric complex with the ligand acting as a hexadentate wrapper. orientjchem.org |

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the carbon-hydrogen framework of organic molecules. For 2,2'-diacetylbiphenyl and its derivatives, both ¹H and ¹³C NMR are crucial for structural confirmation and for studying dynamic processes.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic rings and the acetyl groups. The methyl protons of the two acetyl groups would be expected to give rise to a sharp singlet further upfield, likely in the range of 2.5-2.7 ppm. The integration of these signals would correspond to the number of protons in each environment.

In a study of mono- and diacetyl derivatives of dimethylbiphenyls, the chemical shifts of the methyl protons were found to be indicative of their position on the biphenyl (B1667301) rings. uomustansiriyah.edu.iq This principle can be extended to this compound for unambiguous signal assignment.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the carbonyl carbons, the aromatic carbons, and the methyl carbons. The carbonyl carbons are the most deshielded and would appear significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons would resonate in the 120-140 ppm region, with the exact shifts depending on their substitution pattern and electronic environment. The methyl carbons of the acetyl groups would be the most shielded, appearing upfield around 25-30 ppm.

When this compound is used as a monomer to create polymers, NMR spectroscopy is essential for characterizing the resulting macromolecular structure. For instance, in the characterization of copolyimides based on a 2,2'-bis[(3,4-dicarboxyphenoxyl)-phenyl]-propane dianhydride, ¹³C NMR was used to determine the chain microstructure. oregonstate.edu Similarly, for polymers derived from this compound, ¹³C NMR could be used to analyze the polymer chain conformation, orientation, and intermolecular interactions. aatbio.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |

| ¹H | Methyl (CH₃) | 2.5 - 2.7 |

| ¹³C | Carbonyl (C=O) | 190 - 200 |

| ¹³C | Aromatic (Ar-C) | 120 - 140 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Dynamic NMR (DNMR) spectroscopy is a key technique for studying the rates of intramolecular dynamic processes, such as bond rotations. In biphenyl derivatives, rotation around the central carbon-carbon single bond can be hindered, leading to the existence of atropisomers.

The barrier to rotation in biphenyl-type compounds is influenced by the size and nature of the substituents at the ortho positions. nih.gov In this compound, the presence of the acetyl groups at the 2 and 2' positions would be expected to create significant steric hindrance, potentially leading to a substantial barrier to rotation around the biphenyl bond.

DNMR studies can be used to measure the rate of this rotation. At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for the non-equivalent protons or carbons in the different atropisomers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature. By analyzing the line shapes of the NMR signals at different temperatures, the rate constants for the rotational process and the corresponding activation energy (rotational barrier) can be determined. nih.govmdpi.com Studies on related diphenylmethyl anions and cations have utilized ¹³C NMR to measure rotational barriers and elucidate the mechanistic pathways of phenyl rotation. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. The most prominent of these would be the strong absorption due to the C=O stretching vibration of the ketone groups, which typically appears in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic rings.

Other expected vibrations include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl groups (around 2850-2960 cm⁻¹), C=C stretching of the aromatic rings (in the 1450-1600 cm⁻¹ region), and C-H bending vibrations. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

When this compound acts as a ligand to form metal complexes, IR spectroscopy can provide evidence of coordination. The C=O stretching frequency is often observed to shift to a lower wavenumber upon coordination of the carbonyl oxygen to a metal center, due to a weakening of the C=O bond.